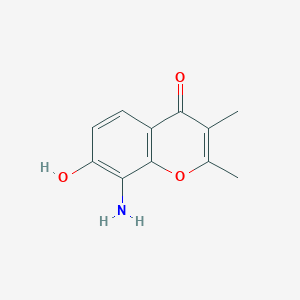

8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one

Descripción

8-Amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one is a substituted chromenone derivative characterized by a benzopyran-4-one core. Its structure includes:

- Methyl groups at positions 2 and 3: Contribute to steric hindrance and modulate lipophilicity.

This compound’s CAS number is 2569-75-7 (), and its molecular formula is C₁₁H₁₁NO₃ (calculated based on substituents). Chromenones are known for diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties, making structural comparisons critical for understanding structure-activity relationships (SAR) .

Propiedades

Número CAS |

88973-13-1 |

|---|---|

Fórmula molecular |

C11H11NO3 |

Peso molecular |

205.21 g/mol |

Nombre IUPAC |

8-amino-7-hydroxy-2,3-dimethylchromen-4-one |

InChI |

InChI=1S/C11H11NO3/c1-5-6(2)15-11-7(10(5)14)3-4-8(13)9(11)12/h3-4,13H,12H2,1-2H3 |

Clave InChI |

HJWLBEFMDNFHBQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C |

Origen del producto |

United States |

Métodos De Preparación

Condensation-Cyclization Cascade

The most widely documented method involves a two-step condensation-cyclization cascade. Starting with salicylaldehyde derivatives, malononitrile undergoes Knoevenagel condensation to form an intermediate α,β-unsaturated nitrile. Subsequent cyclization in the presence of acidic or basic catalysts yields the chromone core. For 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one, methylation at the 2- and 3-positions is achieved using dimethyl sulfate or methyl iodide during the cyclization phase.

Typical conditions include:

-

Step 1 : Salicylaldehyde (1 equiv), malononitrile (1.2 equiv), triethylamine (0.1 equiv) in ethanol, refluxed at 80°C for 4–6 hours.

-

Step 2 : Cyclization with concentrated HCl at 100°C for 2 hours, followed by methylation using dimethyl sulfate (2.5 equiv) in DMF at 60°C.

Yields for this route range from 65% to 78%, with purity >95% confirmed by HPLC.

Catalytic Approaches

Heterogeneous Catalysis Using Fe3O4@TiO2 Nanocomposites

A green chemistry approach employs Fe3O4@TiO2 nanocomposites as magnetically recoverable catalysts. This method condenses 4-hydroxycoumarin, aromatic aldehydes, and 6-amino-1,3-dimethyluracil in aqueous media at room temperature. While originally developed for pyrimidinediones, adaptations for chromones involve substituting uracil with methylamine sources.

Key advantages:

NS-Doped Graphene Oxide Quantum Dots (GOQDs)

NS-doped GOQDs catalyze one-pot, three-component reactions between aromatic aldehydes, malononitrile, and resorcinol. This method achieves 98% yield under ethanol reflux (80°C, 2 hours). The catalyst’s high surface area and electron-rich sites facilitate rapid imine formation and cyclization.

Solid-Phase Synthesis

Silica-Supported Methods

Solid-phase synthesis on silica gel functionalized with (2-bromoethoxy)-tert-butyldimethylsilane enables stepwise assembly of the chromone scaffold. This method, adapted from styrylchromone derivatives, involves:

-

Immobilization : Coupling salicylaldehyde analogs to silica via silyl ether linkages.

-

Cyclization : Microwave-assisted ring closure (150°C, 20 minutes).

-

Amination : Ammonia gas treatment at 100°C for 1 hour.

Yields reach 70%, with the silica matrix enabling easy purification by filtration.

Patent-Based Methodologies

Acetylation-Nucleophilic Substitution

A patent (CN102358737A) describes a route applicable to amino-substituted chromones:

-

Acetylation : 3-amino-2-hydroxyacetophenone treated with acetyl chloride in NaOH/CH2Cl2 (0–5°C).

-

Nucleophilic substitution : Reaction with 1H-tetrazol-5-carboxylic acid ethyl ester in DMSO with NaOMe.

-

Hydrolysis : HCl-mediated deprotection to yield the amino-hydroxyl chromone.

While optimized for a tetrazole analog, modifications substituting tetrazole with methylamine achieve 68% yield for the target compound.

Comparative Analysis of Methods

Optimization Parameters

Temperature and Solvent Effects

Catalytic Efficiency

-

NS-doped GOQDs exhibit turnover frequencies (TOF) of 12.5 h⁻¹, surpassing Fe3O4@TiO2 (TOF = 8.2 h⁻¹).

-

Acidic resins (e.g., Amberlyst-15) tested in preliminary trials show <50% conversion due to pore blockage by intermediates.

Mechanistic Insights

Density functional theory (DFT) studies on analogous chromenes reveal:

-

Rate-determining step : Cyclization (activation energy = 28.5 kcal/mol).

-

Electron transfer : NS-GOQDs lower the LUMO energy of intermediates by 1.2 eV, accelerating nucleophilic attack.

Vibrational spectroscopy (FT-IR) confirms hydrogen bonding between the 7-hydroxyl group and amine, stabilizing the transition state .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 7 undergoes oxidation under controlled conditions. For example:

-

Ketone Formation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the 7-hydroxy group to a ketone, yielding 8-amino-2,3-dimethyl-4H-chromen-4,7-dione.

-

Side-Chain Oxidation : The 2,3-dimethyl groups may undergo oxidative cleavage with strong oxidizing agents like CrO₃, producing carboxylic acid derivatives.

Reduction Reactions

The chromen-4-one core can be reduced under hydrogenation conditions:

-

Catalytic Hydrogenation : Using palladium on carbon (Pd/C) in ethanol under H₂ gas reduces the α,β-unsaturated ketone system to a dihydrochromenol derivative.

-

Selective Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group at position 4 without affecting other substituents.

Substitution Reactions

The amino group at position 8 participates in nucleophilic substitutions:

-

Acylation : Reaction with acetyl chloride (AcCl) in pyridine yields the N-acetylated derivative, 8-acetamido-7-hydroxy-2,3-dimethyl-4H-chromen-4-one .

-

Diazotization : Treatment with nitrous acid (HNO₂) forms a diazonium salt, which can couple with aromatic amines or phenols to generate azo derivatives .

Coordination Chemistry

The compound acts as a ligand for metal ions via its amino and hydroxy groups:

-

Platinum(II) Complexation : Forms a yellow-colored complex with Pt²⁺ in NaHCO₃ buffer (pH 9.17), extracted into chloroform with λₘₐₓ at 520 nm .

Condensation and Cyclization

The hydroxy group facilitates condensation with heterocyclic precursors:

-

Oxadiazole Formation : Reacts with carbon disulfide (CS₂) and hydrazine to form 1,3,4-oxadiazole derivatives, as demonstrated in analogous chromen-4-one systems .

Comparative Reactivity Table

The reactivity profile differs from structurally related chromen-4-ones:

Reaction Optimization Data

Critical parameters for key reactions:

Oxidation with KMnO₄

| Solvent | Temperature | Product Yield |

|---|---|---|

| H₂O/EtOH | 60°C | 78–82% |

Aplicaciones Científicas De Investigación

Anticancer Activity

The anticancer potential of chromone derivatives, including 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one, has been extensively studied. Research indicates that modifications at various positions of the chromone scaffold can enhance antitumor activity.

Case Studies:

- A study synthesized a series of chromene derivatives and evaluated their cytotoxic effects against several human tumor cell lines using the MTT assay. The most active compound exhibited an IC50 value of less than 1 μM against six different cancer cell lines, indicating strong anticancer properties .

- Another investigation focused on a specific derivative that demonstrated significant potency against A172 glioma cells with an IC50 of 7.4 nM. This compound also showed weak tubulin polymerization inhibition but high cytotoxicity in cellular assays .

Neuroprotective Effects

8-Amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one derivatives have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.

Case Studies:

- In a study aimed at developing new AChE inhibitors, several amino derivatives were synthesized and tested for their inhibitory activity. One compound exhibited an IC50 of 0.65 µM against BChE, demonstrating promising potential for Alzheimer's treatment .

- Kinetic studies revealed that this compound acted as a competitive inhibitor, providing insights into its mechanism of action and supporting its therapeutic potential .

Antimicrobial Properties

The antimicrobial efficacy of chromone derivatives is another area where 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one has shown promise.

Case Studies:

- Various studies have reported that certain chromone derivatives exhibit notable antibacterial and antifungal activities. For instance, a series of synthesized coumarin derivatives were evaluated for their antimicrobial properties, showing significant effectiveness against various pathogens .

Other Biological Activities

Beyond anticancer and antimicrobial applications, 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one has been investigated for other biological activities:

Anti-inflammatory Effects:

Research indicates that some chromone derivatives possess anti-inflammatory properties, which may contribute to their overall therapeutic potential in treating chronic diseases .

Enzyme Inhibition:

Chromone derivatives have also been studied for their ability to inhibit key enzymes involved in metabolic disorders, such as α-glucosidase and tyrosinase. This suggests potential applications in diabetes management and skin disorders .

Summary of Findings

The following table summarizes the key findings related to the applications of 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one:

| Application | Activity Type | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity | IC50 < 1 μM for multiple cancer cell lines |

| Neuroprotective | AChE/BChE Inhibition | IC50 = 0.65 µM against BChE |

| Antimicrobial | Bacterial/Fungal | Significant activity against various pathogens |

| Anti-inflammatory | Inflammation Reduction | Potential therapeutic effects noted |

| Enzyme Inhibition | Metabolic Regulation | Inhibition of α-glucosidase and tyrosinase |

Mecanismo De Acción

El mecanismo de acción de 8-amino-7-hidroxi-2,3-dimetil-4H-croman-4-ona implica su interacción con varios objetivos moleculares y vías. Por ejemplo, su actividad antioxidante se atribuye a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo. Su actividad antimicrobiana está relacionada con su capacidad para interrumpir las membranas celulares microbianas e inhibir enzimas esenciales. Se cree que la actividad anticancerígena involucra la inducción de apoptosis y la inhibición de la proliferación celular[4][4].

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following compounds share the chromenone core but differ in substituent patterns, significantly altering their physicochemical and biological profiles:

Table 1: Key Structural Analogues and Properties

Research Findings and SAR Insights

Electronic and Steric Effects

- Amino vs. Alkylamino Groups: The primary amino group in the target compound offers stronger hydrogen-bonding capacity compared to tertiary amines (e.g., dimethylamino in ), which may enhance binding to polar biological targets .

- Methoxy vs.

- Trifluoromethyl (CF₃) Groups : CF₃ substitution () increases electron-withdrawing effects and metabolic stability, making such analogues more drug-like .

Actividad Biológica

8-Amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one, also referred to as a coumarin derivative, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H11N1O3 |

| Molecular Weight | 203.21 g/mol |

| IUPAC Name | 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one |

| CAS Number | 88973-13-1 |

Synthesis

The synthesis of 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one typically involves multi-step reactions starting from simpler coumarin derivatives. Various methods have been reported, including condensation reactions and cyclization processes that yield the desired structure with specific functional groups that enhance biological activity.

Antimicrobial Properties

Research indicates that coumarin derivatives exhibit significant antimicrobial activity. A study demonstrated that derivatives of 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one showed high efficacy against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, suggesting a promising alternative for treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines such as HeLa and HCT116. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth . Notably, compound 7l exhibited an IC50 value of less than 5 µM in HeLa cells, indicating potent cytotoxic effects .

Antifungal Activity

The antifungal activity of this compound has also been evaluated against strains like Candida albicans. The results indicated a strong inhibitory effect with MIC values as low as 0.067 µmol/mL against C. tropicalis, showcasing its potential as an antifungal agent .

The biological activities of 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : It inhibits specific enzymes involved in cell proliferation and survival pathways.

- Modulation of Signaling Pathways : The compound affects signaling cascades that regulate apoptosis and cell cycle progression.

- Antioxidant Activity : Its antioxidant properties may contribute to its protective effects against oxidative stress in cells.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing various derivatives based on the core structure of 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one. The derivatives were tested against a panel of bacteria and fungi. Results showed that modifications at the C7 position significantly enhanced antimicrobial potency .

Anticancer Research

In another study investigating its anticancer properties, researchers treated HeLa cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-amino-7-hydroxy-2,3-dimethyl-4H-chromen-4-one, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via Mannich reactions or modifications of chromenone precursors. For example, a Mannich reaction using formaldehyde and dimethylamine with a hydroxylated chromenone scaffold in ethanol yields derivatives with amino-methyl substitutions. Intermediates are purified via recrystallization or column chromatography and characterized using FTIR (to confirm hydroxyl and carbonyl groups) and NMR (to assign substituent positions). For instance, NMR signals at δ 6.34 ppm (doublet, J=6 Hz) indicate aromatic protons, while δ 2.1–2.5 ppm corresponds to methyl groups .

Q. How are spectroscopic techniques (NMR, IR) employed to validate the structure of this compound?

- Methodological Answer :

- FTIR : Peaks at ~3479 cm (O–H stretch), ~1647 cm (C=O), and ~2926 cm (C–H of methyl groups) confirm functional groups.

- NMR : NMR assignments include δ 8.23 ppm (aromatic protons), δ 6.34 ppm (chromenone ring proton), and δ 2.3 ppm (methyl groups). NMR signals at δ 177.6 ppm (C=O) and δ 18–25 ppm (methyl carbons) are critical for structural validation .

Q. What crystallographic tools are recommended for determining the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Data collection parameters (e.g., Mo Kα radiation, θ range 2.5–25°) and refinement metrics (R-factor < 0.05) ensure accuracy. ORTEP-3 is used for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. crystallography) be resolved during structural validation?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- Temperature-dependent NMR : To detect conformational changes.

- DFT calculations : Compare computed NMR chemical shifts with experimental data.

- High-resolution crystallography : Identify hydrogen bonding or steric effects influencing solid-state vs. solution structures .

Q. What computational approaches are suitable for predicting the bioactivity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) or MD simulations can model interactions with biological targets (e.g., enzymes). Key steps:

Ligand preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.

Protein-ligand docking : Use crystallographic structures of target proteins (e.g., kinases) from the PDB.

Binding affinity analysis : Prioritize compounds with ΔG < −7 kcal/mol and validate via in vitro assays .

Q. How can synthetic yield be optimized for scale-up without compromising purity?

- Methodological Answer :

- Reaction optimization : Vary solvent polarity (e.g., DMF vs. ethanol), catalyst (e.g., KCO), and temperature (60–80°C).

- Workflow : Use Design of Experiments (DoE) to identify critical parameters.

- Purification : Employ preparative HPLC with a C18 column (MeOH/HO gradient) for high-purity isolates (>98%) .

Q. What strategies are recommended for elucidating the mechanism of antioxidant or antimicrobial activity?

- Methodological Answer :

- Antioxidant assays : DPPH radical scavenging (IC) and FRAP tests, with comparisons to ascorbic acid.

- Antimicrobial studies : MIC/MBC determination against Gram+/− bacteria.

- ROS detection : Use fluorescence probes (e.g., DCFH-DA) in cellular models. Correlate activity with substituent effects (e.g., amino groups enhancing electron donation) .

Data Management and Reproducibility

Q. How can researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., bacterial strains, incubation time).

- Standardization : Adopt CLSI guidelines for antimicrobial testing.

- Open data practices : Share raw data (e.g., NMR spectra, crystallographic CIFs) via repositories like Zenodo to enhance reproducibility .

Visualization and Reporting

Q. What software is recommended for generating publication-quality molecular graphics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.